molecular formula C8H14N4O B13639014 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13639014
M. Wt: 182.22 g/mol
InChI Key: LKPBVVHWFUPZSN-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is a core framework in many biologically active compounds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and inflammation . This inhibition can lead to reduced tumor growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide
  • 2-Amino-4-(1h-pyrazol-1-yl)butanamide
  • 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)pentanamide

Uniqueness

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the amino and butanamide groups enhances its solubility and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-4-(3-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C8H14N4O/c1-6-2-4-12(11-6)5-3-7(9)8(10)13/h2,4,7H,3,5,9H2,1H3,(H2,10,13)

InChI Key

LKPBVVHWFUPZSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCC(C(=O)N)N

Origin of Product

United States

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